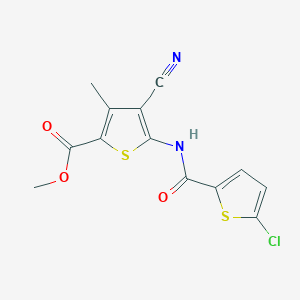

![molecular formula C20H20N4O3S2 B2613231 ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1286700-16-0](/img/structure/B2613231.png)

ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

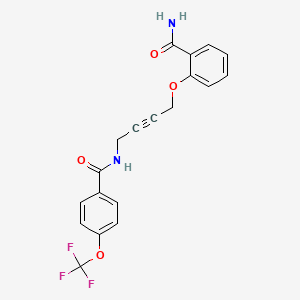

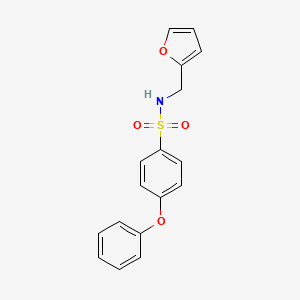

The compound “ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, an azetidine-3-carboxamido group, and a dihydro-4H-cyclopenta[d]thiazole-4-carboxylate group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole without using any catalyst has been used to synthesize related compounds .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The transformation of the product into a thioamide derivative has been indicated by groups at 8.49 ppm and 12.97 ppm .Physical And Chemical Properties Analysis

The compound has been characterized by IR and NMR spectroscopy . The IR spectrum shows characteristic peaks for various functional groups, and the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization Ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate and its derivatives have been synthesized through various chemical reactions, showcasing their potential in the creation of novel compounds with diverse structural features. The synthesis involves interactions with different chemical reagents under specific conditions, leading to the formation of various novel compounds with confirmed structures through elemental analysis and spectroscopic data. This exploration indicates a broad avenue for chemical synthesis, offering a platform for developing new materials with potential applications in various fields, including medicinal chemistry (Mohamed, 2014).

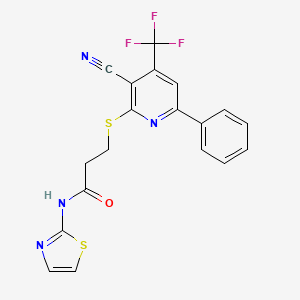

Anticancer Activity In the realm of medicinal chemistry, derivatives of ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate have been studied for their potential anticancer properties. Research has demonstrated that certain compounds synthesized from this chemical framework exhibit interesting anticancer activity. For example, compounds were screened for their cytotoxicity against various cancer cell lines, revealing significant antiproliferative potential. Such findings underscore the compound's relevance in developing novel therapeutic agents targeting cancer, highlighting its potential role in the discovery of new anticancer drugs (Gad et al., 2020).

Antibacterial and Antioxidant Activities Beyond anticancer research, derivatives of ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate have been evaluated for their antibacterial and antioxidant activities. The synthesis and biological evaluation of these compounds have provided insight into their potential as multifunctional agents capable of addressing various health-related challenges. Notably, some compounds have shown promising antibacterial properties, contributing to the pool of candidates for new antibiotic drugs. This multifaceted approach to studying the compound's derivatives illustrates the broad spectrum of potential applications in healthcare and pharmaceutical development (Bhoi et al., 2016).

Wirkmechanismus

Thiazoles

are aromatic five-membered heterocyclic compounds containing one sulfur and one nitrogen atom . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

Benzothiazoles

, which are thiazoles fused with a benzene ring, also exhibit a wide range of biological activities. They have been found to have antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[[1-(1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-2-27-18(26)12-7-8-15-16(12)22-19(28-15)23-17(25)11-9-24(10-11)20-21-13-5-3-4-6-14(13)29-20/h3-6,11-12H,2,7-10H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMGCZWGUHKOMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)